5-(tert-Butyldimethylsilyloxy)-1-pentanol

Description

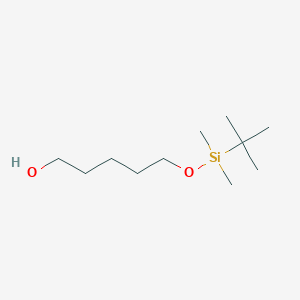

Structure

3D Structure

Properties

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPADIAOSJBISTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394272 | |

| Record name | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83067-20-3 | |

| Record name | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Concepts of Silyl Ethers in Advanced Organic Synthesis

Overview of Silyl (B83357) Ethers as Versatile Protecting Groups for Alcohols

Silyl ethers are a class of chemical compounds featuring a silicon atom covalently bonded to an alkoxy group. wikipedia.org They are widely employed as protecting groups for alcohols in multi-step organic synthesis. wikipedia.org The ability to vary the organic substituents on the silicon atom allows for the creation of a wide array of silyl ethers, each with a distinct profile of reactivity and stability, thus offering a broad spectrum of selectivity for protecting group strategies. wikipedia.org

The application of silyl ethers as protecting groups for alcohols has a rich history. Early strategies often involved less sterically hindered silyl groups, such as the trimethylsilyl (B98337) (TMS) group. While easy to introduce, TMS ethers proved to be highly susceptible to hydrolysis and were often too labile to withstand a wide range of reaction conditions. thieme-connect.de This limitation spurred the development of more robust silylating agents.

A pivotal moment in the evolution of this strategy came in 1972 when E. J. Corey and A. Venkateswarlu introduced the tert-butyldimethylsilyl (TBS or TBDMS) group. semanticscholar.orgsci-hub.seacs.orgmindat.org Their seminal paper detailed a reliable and rapid procedure for the silylation of alcohols using tert-butyldimethylsilyl chloride in the presence of imidazole (B134444) in dimethylformamide (DMF). wikipedia.orgsci-hub.se This new group offered a significant enhancement in stability compared to its predecessors, providing a much-needed balance of resilience and selective cleavability. The introduction of the TBS group and other sterically hindered silyl ethers that followed, such as triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS), revolutionized synthetic planning, allowing for the execution of increasingly complex molecular architectures. wikipedia.orgnih.gov

The tert-butyldimethylsilyl (TBS) group is one of the most frequently used protecting groups for alcohols in contemporary organic synthesis. fiveable.me Its popularity is due to a combination of favorable characteristics that make it a reliable and versatile tool for chemists.

One of the primary advantages of the TBS group is its pronounced stability across a wide spectrum of reaction conditions. TBS ethers are resistant to strong bases, organometallic reagents (like Grignards and organolithiums), and many oxidizing and reducing agents. thieme-connect.defiveable.menumberanalytics.com This stability is significantly greater than that of simpler silyl ethers like TMS and triethylsilyl (TES). wikipedia.org The enhanced stability is largely attributed to the steric bulk of the tert-butyl group, which physically obstructs the approach of reagents to the silicon atom, thereby slowing down cleavage reactions. fiveable.mefiveable.me

Despite their robustness, TBS ethers can be removed under very mild and specific conditions. The most common method for deprotection involves the use of a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). fiveable.mechem-station.com The high affinity of silicon for fluoride, driven by the formation of the exceptionally strong Si-F bond, facilitates this selective cleavage without affecting other functional groups in the molecule. thieme-connect.dechem-station.com Acidic conditions can also be employed for deprotection, and the rate of cleavage can be controlled, allowing for selective removal in the presence of even more stable silyl ethers like TIPS or TBDPS. wikipedia.orggelest.com This tunable reactivity allows for orthogonal protection strategies in molecules with multiple hydroxyl groups. wikipedia.org

The relative stability of common silyl ethers to acidic and basic hydrolysis is a key factor in their strategic deployment in synthesis. The following table provides a comparative overview.

| Silyl Ether | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

| Data sourced from multiple organic chemistry resources. wikipedia.org |

Structural Features of 5-(tert-Butyldimethylsilyloxy)-1-pentanol and Their Synthetic Implications

The compound this compound serves as an excellent case study for understanding the practical application of silyl ether chemistry. Its structure consists of two key components: a five-carbon diol backbone and a single TBS protecting group.

| Property | Value |

| Molecular Formula | C₁₁H₂₆O₂Si |

| Molecular Weight | 218.41 g/mol |

| Boiling Point | 140 °C at 6 mmHg |

| Density | 0.885 g/mL at 25 °C |

| Refractive Index | n20/D 1.442 |

| Physical properties of this compound. chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

The foundation of the molecule is 1,5-pentanediol (B104693), a symmetrical C5 linear diol with primary hydroxyl groups at both ends. wikipedia.org This bifunctionality makes it a valuable building block, or scaffold, in polymer chemistry and organic synthesis. chemicalbook.comnbinno.com It is used in the production of polyesters and polyurethanes, where it acts as a chain extender or forms the soft segment of the polymer. nbinno.comgoogle.com

In the context of complex molecule synthesis, the symmetry of 1,5-pentanediol presents a common chemical challenge: how to selectively functionalize only one of the two identical hydroxyl groups. The synthesis of this compound is a direct solution to this problem. By reacting 1,5-pentanediol with a limited amount of a silylating agent like TBS-Cl, it is possible to achieve selective mono-protection. reddit.com This process yields a valuable synthetic intermediate where one hydroxyl group is masked and stable, while the other remains free and available for further chemical modification. reddit.com This mono-protected diol can then be used to introduce a five-carbon chain into a larger molecule, with the TBS group being removed at a later stage to reveal the second hydroxyl group for subsequent reactions.

The effectiveness of the TBS group is a direct result of its specific steric and electronic properties.

Steric Effects: The most defining feature of the TBS group is the steric hindrance provided by the bulky tert-butyl substituent. fiveable.mebohrium.com This steric bulk shields the silicon atom from nucleophilic attack, which is the primary mechanism for the cleavage of the Si-O bond under both acidic and basic conditions. fiveable.me This protection slows the rate of undesired deprotection, rendering the TBS ether stable enough to survive a wide range of synthetic transformations. fiveable.me The steric influence is also critical during the protection step itself; bulky silyl groups like TBS will selectively react with less sterically hindered alcohols. For example, they will preferentially protect a primary alcohol in the presence of a secondary or tertiary alcohol. chem-station.com

Electronic Effects: While steric effects are dominant, electronic effects also play a role. The silicon-oxygen bond is strong and has significant covalent character. thieme-connect.de The electron-donating nature of the alkyl groups (two methyls and a tert-butyl) on the silicon atom influences the reactivity of the silyl ether. Protective groups can influence the reactivity of a molecule through their electron-withdrawing or electron-donating capabilities. nih.gov In the case of silyl ethers, the substituents on the silicon atom can modulate the electron density around the oxygen, which can have subtle effects on neighboring parts of the molecule. nih.gov However, the primary electronic consideration in deprotection is the interaction with the cleaving reagent. For instance, the high affinity of silicon for fluoride is an electronic interaction that drives the cleavage reaction, forming a highly stable pentacoordinate intermediate. chem-station.com The combination of this strong electronic driving force for cleavage with fluoride and the high kinetic stability imparted by steric hindrance is what makes the TBS group such a precisely controlled and widely applicable tool in synthesis. thieme-connect.dechem-station.com

Advanced Synthetic Methodologies for 5 Tert Butyldimethylsilyloxy 1 Pentanol and Analogues

Direct Silylation Strategies for Primary Alcohols

The selective protection of one hydroxyl group in a symmetric diol like 1,5-pentanediol (B104693) is a common challenge in synthetic chemistry. Direct silylation offers a straightforward approach, with the choice of reagents and conditions being critical to achieving high yields of the desired mono-protected product. The bulky tert-butyldimethylsilyl (TBDMS) group is frequently employed due to its stability under a range of reaction conditions and its relative ease of removal. organic-chemistry.org

Optimized Protocols for the Formation of tert-Butyldimethylsilyl Ethers

The formation of tert-butyldimethylsilyl ethers from primary alcohols can be efficiently achieved through several optimized protocols. These methods aim to enhance the reactivity of the silylating agent and to ensure high selectivity for the desired product.

The classic and widely adopted method for the introduction of a TBDMS group involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (B134444) as a base. organic-chemistry.org Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are commonly used to facilitate the reaction. nih.gov The reaction proceeds via the in situ formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole. organic-chemistry.org

For the selective mono-silylation of a symmetric diol like 1,5-pentanediol, careful control of stoichiometry is crucial. Using a slight excess of the diol relative to the silylating agent can favor the formation of the mono-protected product.

Table 1: Imidazole-Mediated Mono-silylation of 1,5-Pentanediol

| Reagents | Solvent | Temperature | Time | Product | Yield |

|---|

Note: Specific yield can vary based on reaction scale and purification method.

To overcome the often slow reaction times of the standard TBDMSCl/imidazole protocol, particularly with sterically hindered or less reactive alcohols, catalytic accelerants have been developed.

A notable example is the use of N-methylimidazole (NMI) in combination with iodine . This system has been shown to significantly accelerate the silylation of primary, secondary, and even tertiary alcohols. organic-chemistry.orgresearchgate.netresearchgate.net The reaction of a diol with TBDMSCl in the presence of NMI and molecular iodine can lead to the mono-protected derivative with high selectivity and at a much faster rate compared to the traditional method. researchgate.net The proposed mechanism involves the formation of a polyhalide species that enhances the reactivity of the silylating agent. organic-chemistry.org

Proazaphosphatranes , strong, non-ionic bases, have also emerged as highly efficient catalysts for the silylation of a wide variety of alcohols, including those that are acid- or base-sensitive. organic-chemistry.org These catalysts can promote the reaction of TBDMSCl with alcohols in aprotic solvents like acetonitrile (B52724) or DMF, often at room temperature and with high yields. organic-chemistry.org

Table 2: Catalytically Accelerated Silylation of Alcohols

| Catalyst System | Silylating Agent | Substrate Type | Solvent | Key Advantage |

|---|---|---|---|---|

| N-methylimidazole / Iodine | TBDMSCl | Primary, Secondary, Tertiary Alcohols | THF, MeCN, CH₂Cl₂ | Significant rate acceleration organic-chemistry.org |

Silylation with tert-Butyldimethylsilyl Trifluoromethanesulfonate (B1224126) for Challenging Substrates

For alcohols that are particularly difficult to silylate due to steric hindrance or low reactivity, the more powerful silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf) , is often employed. rsc.org TBDMS-OTf is significantly more reactive than TBDMSCl. rsc.org These reactions are typically carried out in non-polar aprotic solvents like dichloromethane (B109758) (DCM) and in the presence of a non-nucleophilic base, such as 2,6-lutidine, to neutralize the triflic acid byproduct. doi.orgresearchgate.net

The high reactivity of TBDMS-OTf allows for the silylation of challenging substrates under mild conditions, often at room temperature or below. doi.org This makes it a valuable tool for the synthesis of complex molecules where other silylation methods may fail.

Typical Reaction Conditions for TBDMS-OTf Silylation:

Silylating Agent: tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf)

Base: 2,6-lutidine

Solvent: Dichloromethane (CH₂Cl₂)

Temperature: 0 °C to Room Temperature

Enantioselective and Asymmetric Synthesis of Chiral 5-(tert-Butyldimethylsilyloxy)pentanol Derivatives

The synthesis of chiral, non-racemic alcohols is of paramount importance in the pharmaceutical and fine chemical industries. For derivatives of 5-(tert-butyldimethylsilyloxy)pentanol, enzymatic kinetic resolution offers a powerful and environmentally benign approach to access enantiomerically pure compounds.

Lipase-Mediated Kinetic Resolution for Optically Active Alcohols

Lipases are a class of enzymes that can catalyze the enantioselective acylation or hydrolysis of alcohols and their corresponding esters. nih.gov This selectivity allows for the kinetic resolution of a racemic mixture of alcohols, where one enantiomer reacts significantly faster than the other, leading to the separation of the two enantiomers. nih.gov

A highly relevant example is the lipase (B570770) TL-mediated kinetic resolution of (±)-5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol. In this process, the racemic alcohol is subjected to acylation, and the lipase selectively acylates one enantiomer, leaving the other unreacted. This results in the formation of the acetate (B1210297) of one enantiomer and the unreacted alcohol of the other, both with high enantiomeric purity. nih.gov The rate of this resolution can be significantly enhanced by the addition of bases like pyridine (B92270) or triethylamine (B128534). nih.gov

Table 3: Lipase TL-Mediated Kinetic Resolution of (±)-5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol

| Product | Yield | Enantiomeric Purity (ee) |

|---|---|---|

| (S)-alcohol | Quantitative | High |

Data derived from the kinetic resolution of a closely related analogue. nih.gov

This enzymatic approach provides a practical and efficient route to chiral building blocks that are analogues of 5-(tert-butyldimethylsilyloxy)pentanol, opening avenues for the asymmetric synthesis of a wide range of complex molecules.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Contribution to Medicinal Chemistry and Drug Discovery

In the quest for novel therapeutic agents, 5-(tert-butyldimethylsilyloxy)-1-pentanol serves as a key building block, particularly in the development of enzyme inhibitors.

A significant application of this compound is in the synthesis of selective inhibitors for Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases and cancer. helsinki.finih.gov Chroman-4-one and chromone (B188151) scaffolds are core structures in a class of potent and selective SIRT2 inhibitors. nih.gov

The synthesis begins with the oxidation of this compound to its corresponding aldehyde, 5-(tert-butyldimethylsilyloxy)pentanal. This transformation is typically achieved using standard oxidizing agents such as a combination of oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) in a Swern oxidation. helsinki.fiacs.org

The resulting aldehyde is a crucial component in the construction of the chroman-4-one ring system. It undergoes a base-promoted aldol (B89426) condensation with a substituted 2'-hydroxyacetophenone, which is then followed by an intramolecular oxa-Michael ring closure. helsinki.fiacs.org This sequence efficiently assembles the core heterocyclic structure of the inhibitor. The silyl (B83357) ether-protected hydroxyl group on the side chain can be carried through these steps and deprotected at a later stage to yield a terminal hydroxyl group, which can improve the pharmacokinetic properties of the final compound. acs.org The length of the five-carbon chain provided by the pentanol (B124592) derivative is often crucial for achieving high inhibitory potency. nih.gov

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Type |

| 1 | This compound | Oxalyl Chloride/DMSO | Oxidation | Aldehyde |

| 2 | 5-(tert-Butyldimethylsilyloxy)pentanal | Substituted 2'-hydroxyacetophenone | Aldol Condensation & oxa-Michael Addition | Chroman-4-one |

This interactive table summarizes the key steps in the synthesis of SIRT2 inhibitors using the subject compound.

The inhibitory effects of these synthesized compounds are evaluated using fluorescence-based assays, with many derivatives showing high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. helsinki.fiacs.org

The tert-butyldimethylsilyl (TBDMS) ether group, a key feature of this compound, is a widely used functional group in the derivatization of natural products. numberanalytics.com Silyl ethers are frequently employed as protecting groups for hydroxyl moieties during complex synthetic sequences. cymitquimica.com

The process of silylation involves the introduction of a silyl group, such as TBDMS, into a molecule. numberanalytics.com This is typically done to protect alcohol functional groups, which are common in natural products. By converting a polar hydroxyl group into a less polar and more stable silyl ether, chemists can prevent it from reacting in subsequent steps of a synthesis. researchgate.net This strategy enhances the stability and solubility of the natural product intermediate in non-polar organic solvents and increases its volatility, which is beneficial for analytical techniques like gas chromatography-mass spectrometry (GC-MS). numberanalytics.comyoutube.com

The TBDMS group is particularly valued for its stability. It is resistant to a wide range of reaction conditions but can be selectively removed when needed, typically using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). This robust yet reversible protection is a cornerstone of modern organic synthesis and is critical for the chemical modification and total synthesis of complex natural products.

| Silylating Agent | Common Abbreviation | Key Feature | Deprotection Method |

| tert-Butyldimethylsilyl chloride | TBDMS-Cl | High stability to various reagents | Fluoride ion source (e.g., TBAF) |

| Trimethylsilyl (B98337) chloride | TMS-Cl | Less sterically hindered, more reactive | Mild acid or moisture |

| tert-Butyldiphenylsilyl chloride | TBDPS-Cl | Very high steric bulk and stability | Fluoride ion source (e.g., TBAF) |

This interactive table compares common silylating agents used for derivatization.

Utilization in Polymer Chemistry and Materials Science

The unique structure of this compound allows for its strategic incorporation into polymer chains, enabling the creation of materials with tailored properties and functionalities. Its primary applications in this field revolve around its use as an initiator or a monofunctional terminating agent in various polymerization techniques.

Synthesis of Well-Defined Mono- and Ditelechelic Polyphosphazenes

Research has demonstrated the critical role of this compound in the synthesis of well-defined mono- and ditelechelic polyphosphazenes. nih.gov These polymers, which possess one or two reactive terminal groups, respectively, are valuable precursors for the creation of block copolymers and other advanced macromolecular architectures.

In these synthetic strategies, the hydroxyl group of this compound can be converted into an initiating species for the ring-opening polymerization of hexachlorocyclotriphosphazene, the precursor to poly(dichlorophosphazene) (B1141720). The bulky tert-butyldimethylsilyl protecting group remains intact during polymerization, preventing side reactions.

Subsequent to the formation of the poly(dichlorophosphazene) backbone, the terminal silyl ether group can be deprotected to reveal a hydroxyl group. This hydroxyl functionality can then be used for further chemical modifications, such as the attachment of other polymer chains to form block copolymers. This method provides a high degree of control over the molecular weight and architecture of the resulting polyphosphazene.

The synthesis of ditelechelic polyphosphazenes can be achieved by employing a difunctional initiator derived from a diol, which can be prepared using this compound as a starting material. This approach allows for the growth of the polyphosphazene chain from both ends of the initiator, resulting in a polymer with reactive groups at both termini.

Development of Novel Poly(silylether)s and Copolymers

While direct evidence of the extensive use of this compound in the synthesis of novel poly(silylether)s is not prominently documented in publicly available research, its structure lends itself to such applications. Poly(silylether)s are a class of polymers that contain a silicon-oxygen-carbon linkage in their backbone and are of interest for their unique properties, including thermal stability and degradability.

The hydroxyl group of this compound could potentially serve as an initiator for the ring-opening polymerization of cyclic ethers, such as epoxides or oxetanes. The resulting polymer would possess a terminal tert-butyldimethylsilyloxy group, which could be deprotected to yield a hydroxyl-terminated polyether. This telechelic polymer could then be used in the synthesis of block copolymers.

Furthermore, the hydroxyl group could be used in condensation polymerization reactions with silane (B1218182) precursors to form poly(silylether)s. The protected hydroxyl end would allow for the formation of a monofunctional polymer that could be deprotected and subsequently used in the creation of block copolymers with other polymer segments, such as polyesters or polyamides. This approach would offer a pathway to novel copolymer structures with a combination of properties derived from the different polymer blocks.

The development of block copolymers containing polyphosphazene and polysiloxane segments has been an area of active research, aiming to combine the desirable properties of both polymer classes, such as the fire-retardant nature of polyphosphazenes and the low-temperature flexibility of polysiloxanes. nih.gov While not explicitly detailed, the use of a functional initiator derived from this compound could be envisioned in the synthesis of such hybrid materials, further highlighting its potential as a versatile building block in advanced polymer synthesis.

Future Research Directions and Emerging Paradigms

Development of Greener and More Sustainable Synthetic Protocols for Silyl (B83357) Ethers

The synthesis of silyl ethers, including 5-(tert-Butyldimethylsilyloxy)-1-pentanol, is undergoing a shift towards more environmentally friendly methods. Traditional methods often involve the use of chlorosilanes, which produce stoichiometric amounts of salt byproducts. organic-chemistry.org A key area of development is the use of catalytic dehydrogenative coupling of alcohols and hydrosilanes. This method is atom-economical, with dihydrogen gas as the only byproduct. organic-chemistry.orgresearchgate.net

Recent research has focused on replacing precious metal catalysts like palladium, platinum, and rhodium with more earth-abundant and less toxic alternatives such as copper and iron. organic-chemistry.orgdicp.ac.cn For instance, copper-catalyzed dehydrocoupling polymerization has been shown to produce poly(silyl ether)s in good yields and with high molecular weights. dicp.ac.cn Another sustainable approach involves the use of silyl formates as silylating agents, which, in the presence of an iron catalyst, release only gaseous byproducts (H₂ and CO₂). organic-chemistry.org The development of catalyst-free methods, such as the use of inexpensive sodium hydroxide, for the cross-dehydrogenative coupling of alcohols and hydrosilanes also represents a significant step towards greener synthesis. organic-chemistry.org These advancements are crucial for the large-scale and sustainable production of silyl ethers. researcher.life

| Method | Catalyst | Byproducts | Sustainability Aspect |

| Dehydrogenative Coupling | Precious Metals (Pd, Pt, Rh) | H₂ | Atom-economical |

| Dehydrogenative Coupling | Earth-Abundant Metals (Cu, Fe) | H₂ | Use of non-toxic, abundant metals |

| Transfer Hydrosilylation | Iron | H₂, CO₂ | Gaseous byproducts |

| Cross-Dehydrogenative Coupling | NaOH | H₂ | Catalyst-free potential, inexpensive |

Expanding the Scope of Stereoselective and Asymmetric Synthesis Involving this compound

The demand for enantiopure organosilanes is growing due to their applications in medicinal chemistry and material science. nih.govacs.org Recent breakthroughs have demonstrated the first organocatalytic enantioselective synthesis of tertiary silyl ethers with central chirality on the silicon atom. acs.orgresearchgate.net This has been achieved through a desymmetrizing carbon-carbon bond-forming silicon-hydrogen exchange reaction using newly developed imidodiphosphorimidate (IDPi) catalysts. nih.govacs.org

These organocatalytic approaches offer several advantages, including operational simplicity and broad substrate scope. nih.gov The resulting enantioenriched silyl ethers can be further derivatized into various useful chiral silicon compounds. acs.orgresearchgate.net For example, the diastereoselective addition of a lithium acetylide to an optically active alkynyl ketone has been a key step in the asymmetric synthesis of a differentially silyl-protected tris(alkynyl)methyl methyl ether. nih.gov Future research will likely focus on expanding the range of substrates, including diols like 1,5-pentanediol (B104693), to create complex chiral architectures. The use of this compound in such synthetic strategies could lead to novel chiral building blocks.

Exploration of Novel Catalytic Systems for Silylation and Desilylation

The development of novel catalytic systems for the formation and cleavage of silyl ethers is a vibrant area of research. Beyond the greener catalysts mentioned earlier, there is a focus on enhancing selectivity and efficiency under mild conditions. bohrium.com For instance, palladium-nanoparticle catalysis has been shown to be effective for the dehydrogenative coupling of various hydrosilanes and alcohols, even with sterically hindered substrates. scispace.com

Organocatalysis is also playing a significant role. N-heterocyclic olefins (NHOs) have emerged as efficient promoters for the direct dehydrogenative silylation of alcohols. organic-chemistry.org For desilylation, which is equally important for the utility of silyl ethers as protecting groups, new methods are being explored. While fluoride (B91410) ions are the conventional reagents for cleaving silicon-oxygen bonds, enzymatic hydrolysis of silyl ethers is an emerging alternative. researchgate.net Recently, two enzymes, SilE-R and SilE-S, have been identified that can hydrolyze silyl ethers with opposite enantiopreference, opening up possibilities for biocatalytic kinetic resolution of racemic silyl ethers. researchgate.net

| Catalyst Type | Specific Example | Application | Key Advantage |

| Nanoparticle | Palladium Nanoparticles | Dehydrogenative Silylation | Effective for sterically hindered substrates |

| Organocatalyst | N-Heterocyclic Olefins | Dehydrogenative Silylation | Metal-free catalysis |

| Biocatalyst | SilE-R and SilE-S | Enantioselective Hydrolysis | High selectivity, mild conditions |

| Dual-Metal System | Ni/Cu | Silylation of Allylic Alcohols | Improved stability and activity |

Investigation into New Biological and Material Science Applications of Silyl Ether Derivatives

Derivatives of this compound and other silyl ethers are finding new applications in both biological and material science domains. In the biomedical field, this specific compound is used as a reagent in the synthesis of chroman-4-one and chromone-based sirtuin 2 inhibitors, which have shown antiproliferative properties in cancer cells. chemicalbook.com Silyl ethers also serve as linkers in prodrugs, allowing for the controlled release of therapeutic agents. mdpi.com

In material science, poly(silyl ether)s (PSEs) are gaining attention as degradable and sustainable polymers. researcher.lifemdpi.com The hydrolytic instability of the Si-O-C bond, which can be tuned by altering the substituents on the silicon atom, allows for the design of materials with controlled degradation kinetics. mdpi.com This property is being exploited in the development of recyclable thermosets and vitrimers, which are a class of polymers that can be reprocessed. mdpi.com The incorporation of silyl ether crosslinks can improve the mechanical properties of polymers like poly(ethylene-vinyl acetate) (EVA), leading to increased Young's modulus and tensile strength. mdpi.com

Computational Chemistry Approaches to Predict Reactivity and Selectivity in Silyl Ether Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of silyl ether transformations. bohrium.com DFT calculations are used to investigate reaction mechanisms, determine the structures of transition states, and explain the origins of regio- and stereoselectivity. bohrium.comresearchgate.net

For example, computational studies have been employed to elucidate the mechanism of Ni/Cu-catalyzed silylation of allylic alcohols, identifying the oxidative addition as the rate- and regioselectivity-determining step. bohrium.com These studies can also clarify the role of ligands in controlling the reaction outcome. In the context of surface chemistry, DFT has been used to analyze the chemoselective bonding of bifunctional molecules containing silyl ether groups on semiconductor surfaces. researchgate.net Such computational insights are crucial for the rational design of new catalysts and for optimizing reaction conditions to achieve desired outcomes in the synthesis and application of silyl ethers. hydrophobe.org

Q & A

Q. What role does the TBDMS group play in modulating solubility for heterogeneous catalysis applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.